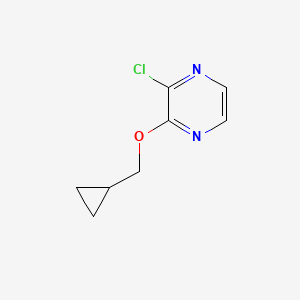![molecular formula C9H15ClN4 B1464538 3-chloro-N-[3-(dimethylamino)propyl]pyrazin-2-amine CAS No. 1251205-49-8](/img/structure/B1464538.png)
3-chloro-N-[3-(dimethylamino)propyl]pyrazin-2-amine
説明
“3-Dimethylamino-1-propyl chloride hydrochloride” is a chemical compound with the linear formula (CH3)2N(CH2)3Cl · HCl . It is also known as “3-Chloro-N,N-dimethylpropylamine hydrochloride” and "N,N-Dimethyl (3-chloropropyl)amine hydrochloride" . It is used as an intermediate for the syntheses of pharmaceuticals .
Molecular Structure Analysis
The molecular weight of “3-Dimethylamino-1-propyl chloride hydrochloride” is 158.07 . The SMILES string representation is Cl[H].CN(C)CCCCl .
Physical and Chemical Properties Analysis
“3-Dimethylamino-1-propyl chloride hydrochloride” appears as white to almost white powder to crystal . The melting point is 140-143 °C (lit.) .
科学的研究の応用
Microwave-Assisted Organic Synthesis
A study by Sharma et al. (2008) demonstrated a microwave-assisted methodology for generating chloro-dimethylamino pyrazinones, which could be related to compounds like "3-chloro-N-[3-(dimethylamino)propyl]pyrazin-2-amine". This method involves a chemoselective desulfitative removal process, yielding desired compounds efficiently. Such methodologies are pivotal for rapid synthesis in organic chemistry and pharmaceutical research (Sharma, Mehta, & Eycken, 2008).
Generation of Structurally Diverse Libraries
Roman (2013) explored the use of dimethylamino-propyl compounds in alkylation and ring closure reactions to generate a diverse library of compounds. This approach is fundamental in drug discovery and development, enabling the exploration of various structural analogs for biological activity (Roman, 2013).
Valence Isomerization Studies
Krasnaya et al. (1985) investigated the valence isomerization of δ-dimethylamino-γ-chlorodienones to 2-dimethylamino-3-chloro-2H-pyrans, which is closely related to the structural motif of "this compound". Such studies are crucial for understanding the dynamic behavior of organic molecules and their potential applications in creating novel materials or catalysts (Krasnaya, Stytsenko, Bogdanov, Daeva, & Dvornikov, 1985).
Herbicide Action Mechanism
Research by Hilton et al. (1969) on pyridazinone herbicides, which share structural similarities with "this compound", revealed insights into their modes of action. Such compounds inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. Understanding the action mechanisms of such compounds is essential for developing more effective and environmentally friendly herbicides (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Neuroleptic Activity
Saari et al. (1983) synthesized chloro- and methyl-substituted benzothiazines, including derivatives similar to "this compound", and evaluated their neuroleptic activity. The study's findings contribute to the development of new therapeutic agents for neurological disorders (Saari, Cochran, Lee, Cresson, Springer, Williams, Totaro, & Yarbrough, 1983).
Safety and Hazards
特性
IUPAC Name |
N-(3-chloropyrazin-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN4/c1-14(2)7-3-4-12-9-8(10)11-5-6-13-9/h5-6H,3-4,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOOUAPMOPRRGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


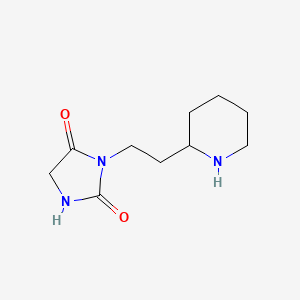


![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464460.png)
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1464461.png)

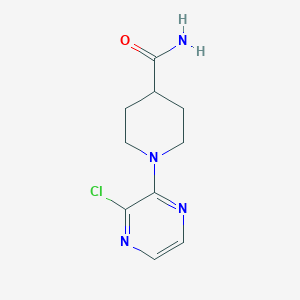

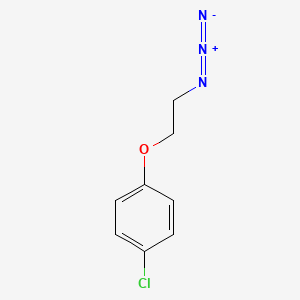


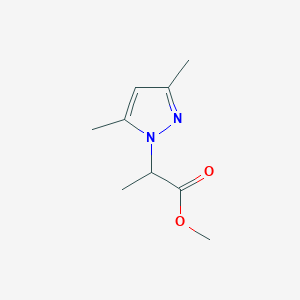
![3-chloro-N-[(3-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464477.png)
